molecular formula C20H25N3O B4912001 [4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol

[4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol

Cat. No.: B4912001
M. Wt: 323.4 g/mol
InChI Key: WJQUFAWGDIGELJ-UHFFFAOYSA-N
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Description

[4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol is an organic compound that features a complex structure with both diethylamino and benzimidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 1-ethyl-2-benzimidazolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also critical components of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

[4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzimidazole moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol is unique due to its combination of diethylamino and benzimidazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[4-(diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-4-22(5-2)16-13-11-15(12-14-16)19(24)20-21-17-9-7-8-10-18(17)23(20)6-3/h7-14,19,24H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQUFAWGDIGELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)N(CC)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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